![molecular formula C19H20N4O3S B2758550 6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251624-21-1](/img/structure/B2758550.png)

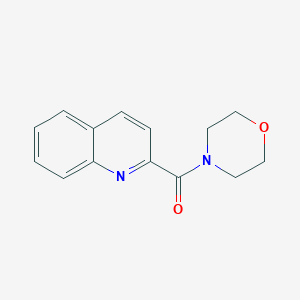

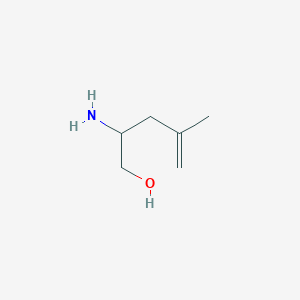

6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a chemical compound with diverse scientific research applications due to its unique structure and properties. It’s part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .

Synthesis Analysis

These compounds are synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, plays a significant role in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The molecular structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The pyrazolo[3,4-d]pyrimidine bicycle, which is a key structural fragment of these compounds, has been shown to possess great potential as the basis of pharmacological agents for a range of indications .Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of these compounds. This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .Scientific Research Applications

- AKOS021768229 has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies explore its mechanism of action and potential use in targeted therapies for specific cancer types .

- The compound’s structure suggests potential interactions with neural receptors. Researchers have explored its effects on neurotransmitter systems, neuroinflammation, and neurodegenerative diseases. Investigations include Alzheimer’s, Parkinson’s, and epilepsy, aiming to uncover therapeutic applications .

- AKOS021768229 exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies focus on its efficacy, mechanisms of action, and potential use in combating drug-resistant strains. Applications include wound healing, sepsis, and nosocomial infections .

- Researchers have investigated AKOS021768229’s impact on cardiovascular health. Studies explore its effects on blood pressure regulation, vascular function, and endothelial health. Potential applications include hypertension management and prevention of atherosclerosis .

- The compound’s isothiazolo[4,3-d]pyrimidine scaffold suggests anti-inflammatory potential. Investigations focus on its impact on inflammatory pathways, cytokine modulation, and autoimmune conditions. Rheumatoid arthritis and inflammatory bowel diseases are areas of interest .

- AKOS021768229 serves as a valuable scaffold for chemical biology and drug discovery. Researchers modify its structure to create derivatives with improved properties. Computational studies explore its binding interactions with target proteins, aiding in rational drug design .

Anticancer Potential

Neurological Disorders

Antibacterial Activity

Cardiovascular Health

Anti-Inflammatory Effects

Chemical Biology and Drug Design

These applications highlight the versatility of AKOS021768229 and its potential impact across diverse scientific disciplines. Further research will refine our understanding and unlock additional applications for this intriguing compound . If you need more information or have any other requests, feel free to ask!

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

It has been suggested that similar compounds inhibit their targets by interfering with the ph-dependent fusion in the endosome compartment . This process is mediated by the target protein and is required to initiate transcription and replication of the virus genome .

Biochemical Pathways

Compounds that inhibit cdk2, like some similar compounds do , can affect the cell cycle, particularly the transition from the G1 phase to the S phase .

Result of Action

Similar compounds have been found to significantly inhibit the growth of certain cell lines .

Future Directions

properties

IUPAC Name |

6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-12-7-9-22(10-8-12)18(25)16-14-15(21-27-16)17(24)23(19(26)20-14)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUXUGJXJIDPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2758468.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)

![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)

![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)

![1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2758487.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)